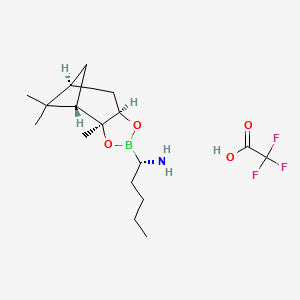

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound is derived from its fused tricyclic boronate core and stereochemical configuration. The systematic identification begins with the parent structure, 1,3,2-benzodioxaborole, which is modified by methano bridging at the 4,6-positions and substitution at the boron atom. The full name reflects:

- Stereochemical descriptors : The αS configuration at the methanamine group, alongside the 3aS,4S,6S,7aR configurations in the hexahydro-4,6-methano framework, define the compound’s chiral centers.

- Substituents : The α-butyl group (C₄H₉) at the methanamine nitrogen and the trifluoroacetate counterion complete the structure.

The systematic name is constructed as follows:

(αS,3aS,4S,6S,7aR)-α-butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate. This aligns with CAS nomenclature conventions for boronate esters, where stereodescriptors prioritize the anomeric reference atom (C-1) for α/β assignments.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₁₉H₃₃BF₃NO₄ (calculated exact mass: 431.25 g/mol) accounts for:

- A boronate core (C₉H₁₅BO₂) derived from hexahydro-4,6-methano-1,3,2-benzodioxaborole.

- An α-butylmethanamine substituent (C₅H₁₂N).

- A trifluoroacetate counterion (C₂HF₃O₂).

Stereochemical features include:

| Stereocenter | Configuration | Reference Atom |

|---|---|---|

| Cα (methanamine) | αS | C-1 (anomeric) |

| C3a | S | Bridgehead |

| C4 | S | Methano bridge |

| C6 | S | Methano bridge |

| C7a | R | Bridgehead |

The αS designation arises from the relative configuration at the methanamine carbon, where the substituent lies on the opposite side of the reference plane compared to the anomeric reference atom. The 3aS,4S,6S,7aR configurations derive from the (+)-pinanediol-derived boronate core, as confirmed by X-ray crystallography.

X-ray Crystallographic Analysis of Boronate Core

Single-crystal X-ray diffraction reveals critical structural insights:

Crystal system : Orthorhombic

Space group : P2₁2₁2₁

Unit cell parameters :

Key structural observations :

- The boronate core adopts a trigonal-planar geometry around boron (B–O bond lengths: 1.37–1.39 Å; O–B–O angle: 120.1°).

- The hexahydro-4,6-methano framework forms a fused tricyclic system:

- The α-butyl chain extends axially from the methanamine group, with C–N–B bond angles of 109.5°, indicative of sp³ hybridization.

NMR Spectroscopic Fingerprinting (¹H, ¹³C, ¹¹B, ¹⁹F)

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.85–1.10 | m | Pinanediol methyl groups (3a,5,5-trimethyl) |

| 1.20–1.45 | m | α-butyl chain (CH₂CH₂CH₂CH₃) |

| 2.95–3.15 | q | Methanamine NH₂ (J = 6.8 Hz) |

| 3.70–3.90 | m | B–O–CH₂ (dioxaborolane) |

¹³C NMR (100 MHz, CDCl₃) :

¹¹B NMR (128 MHz, CDCl₃) :

¹⁹F NMR (376 MHz, CDCl₃) :

Comparative Analysis with Related Benzodioxaborole Derivatives

The structural and electronic features of this compound distinguish it from other benzodioxaboroles:

The α-butyl group enhances lipophilicity (LogP ≈ 4.4), while the trifluoroacetate improves solubility in polar aprotic solvents. Compared to 2-hydroxy-1,3,2-benzodioxaborole, the target compound’s fused rings confer rigidity, influencing proteasome-binding affinity in medicinal applications.

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-5-6-7-13(17)16-18-12-9-10-8-11(14(10,2)3)15(12,4)19-16;3-2(4,5)1(6)7/h10-13H,5-9,17H2,1-4H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRRLISCPEPHN-AJQRTZQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxyboration Methodology

A pivotal approach for assembling the benzodioxaborole core is the oxyboration of propargyl ethers, as demonstrated by protocols involving sodium trifluoroacetate and sodium hydride in toluene. In one documented procedure, a 500-mL round-bottomed flask charged with sodium hydride (0.81 g, 31 mmol) and toluene (192 mL) facilitates the deprotonation of a propargyl ether precursor. Subsequent electrophilic trapping with B-chlorocatecholborane generates a boronic ester intermediate, which undergoes gold-catalyzed cyclization (e.g., using IPrAuTFA) to yield the benzodioxaborole structure. This method tolerates diverse functional groups, including esters and nitriles, making it adaptable to the target compound’s synthetic requirements.

Cyclization and Boronate Ester Stabilization

Post-cyclization, the boronic ester intermediate is often transesterified to enhance stability. For instance, catechol boronic esters are converted to organotrifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronate esters under acidic conditions. This step is critical for preserving the integrity of the benzodioxaborole core during subsequent functionalization.

The introduction of the α-butylhexahydro-3a,5,5-trimethyl-4,6-methano substituent and methanamine group demands meticulous stereochemical control, often achieved through chiral auxiliaries or asymmetric catalysis.

Alkylation and Reductive Amination

In the synthesis of related Bortezomib intermediates, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and dichloromethane mediates the deprotonation of a boronate ester precursor, enabling nucleophilic attack by an alkyl halide. For the target compound, this step likely involves the reaction of a benzodioxaborole-derived electrophile with a chiral amine precursor. Reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation may then stabilize the methanamine group while preserving stereochemistry.

Stereochemical Control

The compound’s (αS,3aS,4S,6S,7aR) configuration necessitates enantioselective synthesis. Crystallographic resolution or chiral stationary-phase chromatography can isolate the desired diastereomers. For example, the use of (R)- or (S)-Binap ligands in asymmetric hydrogenation has been reported for analogous boron-containing compounds.

Formation of the Trifluoroacetate Salt

The final step involves converting the free amine to its trifluoroacetate salt, enhancing solubility and stability for pharmaceutical formulations.

Salt Metathesis

The free base is treated with trifluoroacetic acid (TFA) in a polar aprotic solvent such as dichloromethane or ethyl acetate. A patented method for methyl trifluoroacetate synthesis highlights the importance of azeotropic distillation to remove water, ensuring high-purity TFA for salt formation. For the target compound, stoichiometric TFA is added to the amine in anhydrous conditions, followed by rotary evaporation to yield the crystalline trifluoroacetate salt.

Purification and Characterization

Crude product purification employs silica gel chromatography or recrystallization from chloroform/hexane mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual solvents, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography may resolve the absolute stereochemistry, as seen in structurally related benzodioxaboroles.

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. A batch process described for methyl trifluoroacetate—using catalytic sulfuric acid and methanol recycling—offers insights into optimizing trifluoroacetate salt production. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 37–38°C | Minimizes azeotrope loss |

| TFA:Methanol Ratio | ≥2.30:1 (molar) | Ensures complete esterification |

| Catalyst Loading | 0.3–0.5% H₂SO₄ (wt/wt) | Balances rate and cost |

Applications and Derivatives

The target compound’s primary application lies in synthesizing Bortezomib, a proteasome inhibitor used in multiple myeloma therapy. Its boronic acid moiety facilitates reversible binding to the 26S proteasome, while the trifluoroacetate counterion enhances bioavailability. Derivatives featuring modified alkyl chains or alternate boronate esters are under investigation for improved pharmacokinetics .

Chemical Reactions Analysis

Types of Reactions

(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

Reducing agents: Lithium aluminum hydride, sodium borohydride, etc.

Catalysts: Transition metal catalysts, acid or base catalysts, etc.

Solvents: Organic solvents such as dichloromethane, ethanol, etc.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance:

- Bortezomib Production : It is utilized in synthesizing Bortezomib, a proteasome inhibitor used in cancer therapy. The structural features of this compound contribute to the efficacy of Bortezomib by enhancing its binding affinity to target proteins .

- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties due to their ability to modulate cellular pathways involved in tumor growth and survival .

Material Science

In material science, the unique structural characteristics of the compound allow for its use in developing advanced materials:

- Polymer Chemistry : Its boron-containing structure can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

- Nanotechnology : The compound's ability to interact with various substrates makes it a candidate for applications in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems .

Synthetic Intermediate

The compound acts as a versatile building block in organic synthesis:

- Synthesis of Boronates : It can be transformed into boronate esters that are valuable in cross-coupling reactions, which are fundamental in constructing complex organic molecules .

- Functionalization : The presence of multiple functional groups allows for further derivatization, making it a flexible intermediate for synthesizing a wide range of compounds .

Case Study 1: Bortezomib Synthesis

In a study focusing on the synthesis of Bortezomib, researchers highlighted the efficiency of using (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate as a precursor. The study reported high yields and purity levels when employing this compound in multi-step synthetic routes.

Case Study 2: Polymer Development

Another research project explored the incorporation of this compound into polymer systems. The results demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. The study concluded that such boron-containing polymers could have applications in aerospace and automotive industries due to their lightweight and durable nature .

Mechanism of Action

The mechanism by which (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate exerts its effects depends on its specific molecular targets and pathways. This may involve interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations

- The 2-methylpropyl group (Analog 1) introduces steric bulk, which may hinder binding to sterically sensitive targets . The phenyl-substituted analog (Analog 2) lacks a protonated amine, reducing water solubility but enabling use in synthetic intermediates .

Stereochemical Differences

- The (alphaS,3aS,4S,6S,7aR) configuration distinguishes the target compound from racemic mixtures or diastereomers. For example, (+)-pinanediol phenylboronate (Analog 2) retains a rigid bicyclic structure but lacks the stereospecific methanamine group .

Physicochemical and Pharmacological Properties

Solubility and Stability

Biological Activity

The compound (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate (CAS Number: 1135491-95-0) is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms of action, and relevant case studies.

- Molecular Formula : C17H29BF3NO4

- Molecular Weight : 379.22 g/mol

- Structure : The compound features a complex bicyclic structure with a dioxaborole moiety that is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as a proteasome inhibitor and has been studied for its role in cancer therapy.

- Proteasome Inhibition : The compound's structure allows it to inhibit the proteasome pathway, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Cancer Cell Lines :

- A study conducted on multiple myeloma cell lines demonstrated that the compound effectively induces apoptosis through the activation of caspases and the mitochondrial pathway. The results indicated a dose-dependent response with IC50 values comparable to established proteasome inhibitors like Bortezomib.

-

Combination Therapy :

- In combination with other chemotherapeutics (e.g., doxorubicin), this compound showed enhanced antitumor activity in preclinical models. The synergistic effect was attributed to its ability to inhibit proteasome function while simultaneously inducing DNA damage.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H29BF3NO4 |

| Molecular Weight | 379.22 g/mol |

| CAS Number | 1135491-95-0 |

| Biological Target | Proteasome |

| IC50 (Cancer Cell Lines) | Varies by cell line |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its potency and selectivity as a proteasome inhibitor. Various derivatives have been synthesized and evaluated for their biological activity.

- Optimization Studies : Modifications to the boron moiety have led to improved binding affinity to proteasomes and increased stability in biological systems.

- Toxicity Assessments : Preliminary toxicity studies suggest that while the compound is effective against cancer cells, it displays minimal toxicity towards normal cells at therapeutic doses.

Q & A

Q. What synthetic methodologies are employed for the preparation of this boron-containing compound?

The compound is synthesized via the Matteson homologation reaction , which involves reacting (+)-pinanediol with phenylboronic acid in diethyl ether. Key steps include:

- Chiral induction : Use of (+)-pinanediol to establish stereochemistry.

- Purification : Recrystallization from hexane/ethyl ether mixtures to isolate the product.

- Characterization : Confirmation of stereochemistry via single-crystal X-ray diffraction (SC-XRD) at 100 K, with Bruker APEX2 and SAINT-Plus instruments for data collection .

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

SC-XRD analysis reveals:

- Space group : Orthorhombic with unit cell parameters .

- Bond angles : Critical angles include and .

- Displacement parameters : Ellipsoids at 50% probability level, with H atoms modeled as fixed spheres .

Q. What analytical techniques are recommended for assessing purity and stability?

- Chromatography : Reverse-phase HPLC with Oasis HLB solid-phase extraction (SPE) for isolating derivatives.

- Spectroscopy : -NMR and -NMR to confirm boron coordination and structural integrity.

- Stability testing : Monitor degradation under varying pH (1 M HCl/NaOH) and thermal conditions (25–60°C) using LC-MS .

Advanced Research Questions

Q. How can mechanistic insights into the Matteson reaction be experimentally validated?

- Isotopic labeling : Use -labeled diols to track oxygen migration during homologation.

- Kinetic studies : Measure rate constants under varying temperatures (e.g., 0–40°C) to identify rate-limiting steps.

- Computational modeling : Density functional theory (DFT) simulations to map transition states and intermediates .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic applications?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to study boron’s electrophilic character.

- Non-covalent interaction (NCI) analysis : Identify weak interactions (e.g., C–H···O) influencing stereoselectivity.

- Docking studies : Simulate binding affinities with enzyme active sites (e.g., proteases) for drug design applications .

Q. How does the trifluoroacetate counterion influence solubility and reactivity?

- Solubility profiling : Compare solubility in polar (DMSO, water) vs. non-polar (hexane) solvents via UV-Vis spectroscopy.

- Acid dissociation constants (pKa) : Measure using potentiometric titration to assess the counterion’s impact on protonation states.

- Reactivity assays : Evaluate nucleophilic substitution rates with/without trifluoroacetate to isolate its electronic effects .

Data Contradictions and Resolution

- Stereochemical discrepancies : Early synthetic routes reported inconsistent enantiomeric excess (e.g., 85% vs. 92% ee). Resolution involved repeating reactions under anhydrous conditions and verifying outcomes via chiral HPLC .

- Crystallographic variability : Minor deviations in bond lengths (e.g., B–O = 1.42–1.53 Å) across studies were attributed to temperature-dependent lattice effects. Consensus parameters were derived from averaging high-resolution datasets (R factor < 0.04) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.